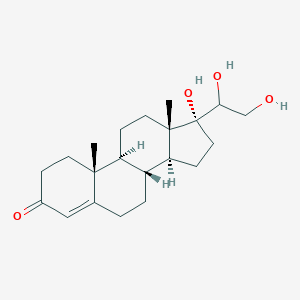

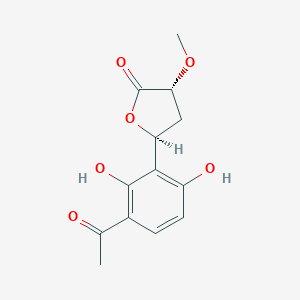

![molecular formula C6H10O3 B127492 (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol CAS No. 156928-10-8](/img/structure/B127492.png)

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol

Overview

Description

“(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol” is a synthetic organic compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of “(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol” involves several methods. One method involves the preparation of diastereomerically pure (3R,3aS,6aR) hexahydro-furo [2,3-b]furan-3-ol as well as a novel intermediate, (3aR,4S,6aS) 4-methoxy-tetrahydro-furo [3,4-b]furan-2-one . This method also includes the crystallization of (3aR,4S,6aS) 4-methoxy-tetrahydro-furo [3,4-b]furan-2-one and the epimerization of (3aR,4R,6aS) 4-methoxy-tetrahydro-furo [3,4-b]-furan-2-one to (3aR,4S,6aS) 4-methoxy-tetrahydro-furo [3,4-b]furan-2-one .

Molecular Structure Analysis

The molecular formula of “(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol” is C6H9NO6 . The average mass is 190.151 Da and the monoisotopic mass is 190.047745 Da .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol” are complex and involve several steps. These include the transformation of a 2,3-diprotected-2,3-dihydroxy-propionaldehyde into a derivative encompassing a nitromethyl and one or two carboxylate moieties .

Scientific Research Applications

Synthesis in HIV Protease Inhibitors

- Development as a Ligand for HIV Protease Inhibitors : This compound is crucial in the synthesis of HIV protease inhibitors. Its stereoselective synthesis is notable for its high enantiomeric excess, making it a high affinity P2-ligand essential for developing new generations of HIV protease inhibitors (Ghosh, Li, & Perali, 2006).

- Efficient Synthesis for HIV Inhibitors : Its synthesis, using a variety of methods including organocatalytic condensation and enzymatic optical resolution, contributes to the production of several clinical and experimental HIV protease inhibitors, including Darunavir (Sevenich et al., 2017).

Advanced Synthesis Techniques

- Lanthanide Catalyst in Synthesis : A novel method employing a lanthanide catalyst showcases an efficient way to synthesize racemic hexahydrofuro[2,3-b]furan-3-ol. This process is scalable and has potential for constructing various furo[2,3-b]furan derivatives (Yu et al., 2007).

- One-Pot Biocatalyzed Synthesis : The one-pot synthesis process involving both organo- and biocatalysis demonstrates an efficient approach for producing enantiopure hexahydrofuro[2,3-b]furan-3-ol, key for HIV-1 protease inhibitors (Kanemitsu et al., 2016).

- Bicyclization Method for Derivatives : A novel bicyclization technique facilitates the efficient construction of 3a,6a-dihydrofuro[2,3-b]furan derivatives, valuable for synthesizing fused furofuran compounds in a time-saving and catalyst-free manner (Shu et al., 2013).

Drug Synthesis and Characterization

- Role in Darunavir Synthesis : It is a key subunit in the synthesis of Darunavir, a widely used drug for HIV/AIDS treatment. The synthesis process utilizes commercially available sugar derivatives and involves several precise steps for the optically active ligand alcohol (Ghosh, Markad, & Robinson, 2020).

- Darunavir Analogue Synthesis : It is involved in the synthesis of a darunavir analogue, indicating its versatility in creating various drug compounds with high purity and yield (Bommena et al., 2015).

properties

IUPAC Name |

(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDXYCHYMULCDZ-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]2[C@H]1[C@@H](CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438797 | |

| Record name | (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | |

CAS RN |

156928-10-8 | |

| Record name | (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156928-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

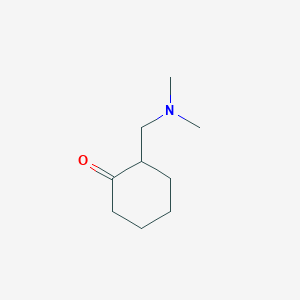

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)

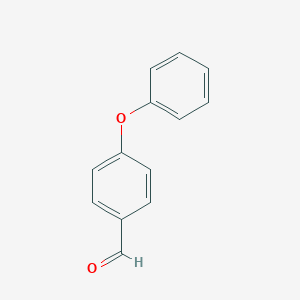

![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)

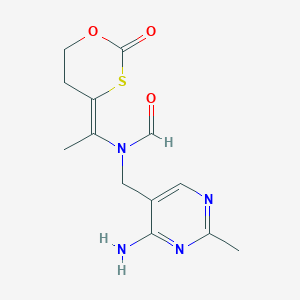

![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)

![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)